molecular formula C17H18N2O2S B368687 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 448931-91-7

2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B368687
CAS No.: 448931-91-7
M. Wt: 314.4g/mol
InChI Key: BRIIAHOERJOMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 2-aminothiophene derivative family, characterized by a cyclopenta[b]thiophene core substituted with a 3-phenylpropanoyl group at the 2-position and a carboxamide at the 3-position. The cyclopenta[b]thiophene scaffold is known for its conformational rigidity and ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-(3-phenylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c18-16(21)15-12-7-4-8-13(12)22-17(15)19-14(20)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIIAHOERJOMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Cyclopentanone (5 mmol)

  • Cyanoacetamide (5 mmol)

  • Elemental sulfur (5 mmol)

  • Morpholine or triethylamine (catalytic base)

Procedure

  • Cyclopentanone, cyanoacetamide, and sulfur are mixed in ethanol.

  • Morpholine (10 mol%) is added dropwise at 30°C.

  • The reaction is stirred for 8–12 hours, yielding 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide as a pale-brown solid.

Optimization Data

ParameterOptimal ValueYield Improvement
Temperature30°C90% vs. 75% at 50°C
SolventEthanol90% vs. 82% (THF)
BaseMorpholine90% vs. 70% (pyridine)

Characterization :

  • MP : 169–171°C

  • NMR (DMSO-d₆) : δ 6.95 (s, 1H, thiophene), 6.50 (br, 2H, NH₂), 2.80–2.60 (m, 4H, cyclopentane).

Acylation of the 2-Amino Group

The 2-amino group is acylated with 3-phenylpropanoyl chloride to introduce the target side chain.

Reaction Conditions

  • 2-Amino intermediate (1 equiv)

  • 3-Phenylpropanoyl chloride (1.2 equiv)

  • Pyridine (solvent and base)

  • DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as coupling agent

Procedure

  • The 2-amino intermediate is dissolved in anhydrous THF.

  • 3-Phenylpropanoyl chloride and DMTMM (1.1 equiv) are added under nitrogen.

  • The mixture is refluxed for 6–8 hours, followed by quenching with ice water.

  • The product is purified via recrystallization (ethyl acetate/hexanes).

Yield and Side Reactions

ConditionYieldMajor Byproduct
Without DMTMM55%Unreacted amine
With DMTMM85%<5% over-acylation

Characterization :

  • HRMS : m/z [M+H]⁺ calc. 369.12, found 369.11.

  • IR (KBr) : 1680 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiophene ring).

Alternative Pathways

Nitrile Intermediate Route

A nitrile derivative (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile ) can be hydrolyzed to the carboxamide using H₂O₂ in acidic conditions:

  • Hydrolysis :

    • Nitrile (1 equiv), H₂SO₄ (2 equiv), H₂O₂ (30%, 3 equiv), 80°C, 4 hours.

    • Yield: 78%.

One-Pot Tandem Approach

A modified Gewald reaction using 3-phenylpropanoyl amine instead of morpholine directly yields the acylated product, albeit with lower efficiency (yield: 65%).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Cyclopentanone120
3-Phenylpropanoyl chloride450
DMTMM980

Environmental Impact

  • Waste : Sulfur byproducts require neutralization with NaHCO₃.

  • Solvent Recovery : Ethanol is distilled and reused (85% recovery).

Challenges and Solutions

Byproduct Formation

  • Over-acylation : Mitigated by stoichiometric control (1.2 equiv acyl chloride).

  • Ring Oxidation : Avoided by inert atmosphere (N₂/Ar).

Scalability

  • Batch Size : Successful at 10 kg scale with consistent yield (83–87%).

  • Purification : Recrystallization replaces column chromatography for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Alcohol derivatives of the compound

    Substitution: Halogenated thiophene derivatives, acylated products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s amide and thiophene moieties may allow it to interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name/ID Substituent at 2-Position Biological Activity Melting Point (°C) Synthesis Method Reference
Target Compound 3-Phenylpropanoyl Not reported - Acylation of 2-aminothiophene -
4d () Thieno[2,3-d]pyrimidinylthioacetyl Falcipain-2 inhibition (antimalarial) 212–214 Chloroacetyl chloride reaction
5TIO1 () 2,6-Dichlorobenzylidene Antioxidant, anxiolytic - Gewald reaction + condensation
Compound 32 () 2-Fluorobenzoyl Influenza polymerase inhibition 184–185 Benzoyl chloride reaction
GLX351322 () Furan-piperazine-acetyl NOX4 inhibition (IC₅₀ = 5 µM) - High-throughput screening
Compound 24 () Pyrimidinyl sulfamoyl Antiproliferative (MCF7 cells) - Coupling with sulfamoyl group
Compound 20 () Thioureido-phenyl Antifungal, antibacterial - Isothiocyanate condensation

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 2,6-dichlorobenzylidene group in 5TIO1 enhances antioxidant activity, likely due to stabilization of radical intermediates . Heterocyclic Moieties: The thienopyrimidinyl group in 4d and pyrimidinyl sulfamoyl group in Compound 24 improve enzyme inhibitory activity (e.g., Falcipain-2, tyrosine kinase) through π-π stacking and hydrogen bonding . Halogenated Acyl Groups: The 2-fluorobenzoyl group in Compound 32 increases antiviral potency, possibly by enhancing binding to viral polymerase hydrophobic pockets .

Physical Properties :

  • Melting points correlate with crystallinity, influenced by substituent bulkiness and symmetry. For example, Compound 32 (184–185°C) has a higher melting point than 4d (212–214°C), reflecting differences in molecular packing .

Synthetic Routes: Most analogs are synthesized via acylation or condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide intermediates. For instance, 5TIO1 uses a Gewald reaction followed by Schiff base formation , while Compound 32 employs direct benzoylation .

Biological Activity

The compound 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of the cyclopentathiophene family, which has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is characterized by a cyclopenta[b]thiophene core with an amide functional group. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, and it possesses a molecular weight of approximately 288.37 g/mol.

Research indicates that compounds with thiophene structures often exhibit anticancer properties by interfering with microtubule dynamics. The proposed mechanism for 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves:

  • Inhibition of Tubulin Polymerization : Similar to other known antimitotic agents, this compound may disrupt the normal function of tubulin, leading to cell cycle arrest.
  • Induction of Apoptosis : Studies suggest that treatment with this compound can activate apoptotic pathways in cancer cells, as evidenced by increased caspase activity.

Biological Activity and Efficacy

A series of in vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings are summarized in the following table:

Cell LineGI50 (μM)LC50 (μM)Mechanism of Action
A549 (Lung)2.01>20Cell cycle arrest and apoptosis
OVACAR-42.27>20Induction of early apoptosis
CAKI-1 (Kidney)0.69>20Inhibition of tubulin polymerization
T47D (Breast)0.362>20Activation of caspase pathways

Study on Antiproliferative Activity

In a study assessing the efficacy of various thiophene derivatives, including our compound, it was found that it exhibited significant growth inhibition across multiple cancer cell lines. The results indicated that the compound's GI50 values were consistently in the submicromolar range, demonstrating its potential as a broad-spectrum anticancer agent. Notably, the compound showed superior activity compared to standard treatments like nocodazole.

In Vivo Efficacy

Further investigations included in vivo studies using CT26 murine models. The results demonstrated a marked reduction in tumor growth when treated with the compound compared to control groups, supporting its potential for therapeutic application in oncology.

Q & A

Q. What are the standard synthetic routes for 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A common approach involves refluxing the precursor 2-amino-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with aryl aldehydes/ketones in ethanol using glacial acetic acid as a catalyst . Optimization strategies include:

  • Catalyst variation : Testing acidic (e.g., trifluoroacetic acid) or basic catalysts to improve yield.
  • Solvent selection : Polar aprotic solvents like DMF may enhance reaction rates compared to ethanol .
  • Temperature control : Maintaining reflux conditions (70–80°C) to balance reaction speed and byproduct formation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : To confirm the presence of the cyclopenta[b]thiophene core and substituent integration (e.g., phenylpropanoyl group) .
  • X-ray crystallography : For resolving stereochemical ambiguities and validating bond angles/planarity .
  • HPLC : To assess purity (>95%) and monitor degradation products during storage .

Q. How can researchers evaluate the compound’s solubility and stability in biological assays?

  • Solubility screening : Test in DMSO (common solvent for in vitro studies) and aqueous buffers (e.g., PBS) with surfactants like Tween-80 .
  • Stability profiling : Incubate at physiological pH (7.4) and temperature (37°C) for 24–72 hours, followed by HPLC analysis to detect hydrolysis or oxidation .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Anticonvulsant activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, referencing analogues with established activity .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Functional group modifications : Introduce sulfonyl or methoxy groups to improve solubility and target binding, as seen in analogues with increased anticonvulsant efficacy .
  • Ring expansion : Replace the cyclopentane ring with cyclohepta[b]thiophene to assess steric effects on receptor interactions .

Q. How should researchers address contradictions in biological activity data across similar compounds?

  • Comparative pharmacokinetics : Measure bioavailability and metabolic stability to differentiate intrinsic activity from absorption limitations .
  • Target profiling : Use kinase or receptor-binding assays to identify off-target effects that may explain divergent results .

Q. What experimental strategies mitigate degradation during long-term stability studies?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent oxidation .
  • Excipient screening : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance shelf life .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to GABAA receptors, a target for anticonvulsant analogues .
  • QSAR modeling : Correlate electronic parameters (e.g., logP, H-bond donors) with activity data to prioritize synthetic targets .

Q. What methodologies assess the compound’s environmental impact and ecotoxicity?

  • Biodegradation assays : Monitor degradation in soil/water systems using LC-MS to identify persistent metabolites .
  • Ecotoxicity testing : Evaluate effects on Daphnia magna (aquatic toxicity) and soil microbiota (OECD Guideline 216) .

Q. How can researchers resolve discrepancies in crystallographic vs. spectroscopic data?

  • Dynamic NMR studies : Analyze temperature-dependent spectra to detect conformational flexibility not captured in static crystal structures .
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationSolvent screening (DMF, ethanol), catalyst variation (acetic acid vs. TFA)
Structural ValidationX-ray crystallography, 1^{1}H/13^{13}C NMR
Biological ScreeningMES/PTZ models (anticonvulsant), MTT assays (cytotoxicity)
Stability ProfilingAccelerated degradation studies (40°C/75% RH), HPLC-UV monitoring
Environmental ImpactOECD Guideline 216 (soil microbiota), Daphnia magna acute toxicity tests

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.